molecular formula C11H12N2O2 B8346918 2-(Methoxymethyl)-7-methyl-2H-indazole-5-carbaldehyde

2-(Methoxymethyl)-7-methyl-2H-indazole-5-carbaldehyde

Cat. No.: B8346918
M. Wt: 204.22 g/mol
InChI Key: OPBLVDLTTBUGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-7-methyl-2H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(methoxymethyl)-7-methylindazole-5-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c1-8-3-9(6-14)4-10-5-13(7-15-2)12-11(8)10/h3-6H,7H2,1-2H3

InChI Key

OPBLVDLTTBUGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)COC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-methylindazole-5-carboxaldehyde (8.80 g, 54.9 mmol) and N-methyl-dicyclohexylamine (23.6 mL, 110 mmol) in tetrahydrofuran (200 mL) at 0° C. was added chloromethyl methyl ether (7.50 mL, 1.8 equiv). The reaction was allowed to gradually warm to room temperature overnight. The reaction was concentrated, dissolved in diethyl ether, washed with water, then 1 M hydrochloric acid, then water, then brine, dried over magnesium sulfate, and concentrated to give an oil. The oil was dissolved in ethyl acetate and treated with hexanes until lasting turbidity. The suspension was heated until a clear solution was obtained and the flask placed in the freezer. The resulting crystalline solid was crushed with a spatula to break it up, reheated to dissolve some of the solids, and placed in the freezer. The solids were filtered, washed with very cold diethyl ether (−78° C.), and air-dried to give 5.43 g. The mother liquor was concentrated, redissolved in diethyl ether (ca. 20 mL), cooled to −78° C., and treated with a seed crystal of the product. After 1 h, the resulting solids were filtered, washed with cold diethyl ether (−78° C.), and air-dried to give an additional 1.05 g (total yield=58%). 1H-NMR (CDCl3, 500 MHz) δ 2.66 (s, 3H), 3.44 (s, 3H), 5.73 (s, 2H), 7.59 (s, 1H), 8.09 (s, 1H), 8.32 (s, 1H), 9.97 (s, 1H). Mass spec.: 205.19 (MH)+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
23.6 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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